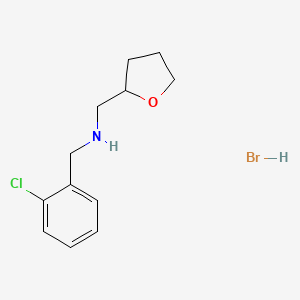

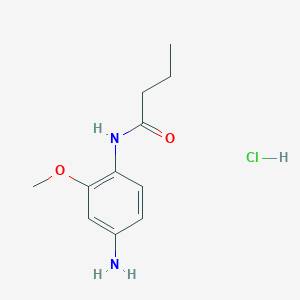

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Overview

Description

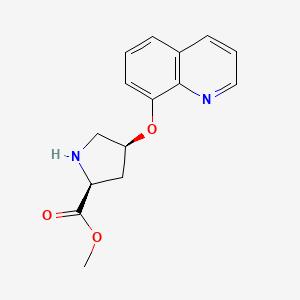

The compound is an amine derivative with a methoxybenzyl group and a tetrahydrofuran group. Methoxybenzyl is a benzene ring with a methoxy (OCH3) and a benzyl (CH2) substituent. Tetrahydrofuran is a five-membered ring containing oxygen .

Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of amines, ethers (from the tetrahydrofuran group), and aromatic compounds (from the methoxybenzyl group). The exact structure would depend on the specific locations of these groups in the molecule .Chemical Reactions Analysis

The compound could potentially undergo reactions typical of amines, ethers, and aromatic compounds. For example, the amine group might participate in acid-base reactions, the ether group might undergo reactions with strong acids, and the aromatic ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines typically have higher boiling points than similar-sized molecules due to hydrogen bonding, ethers are typically polar and have relatively low reactivity, and aromatic compounds often have high stability .Scientific Research Applications

Synthesis and Biological Activity

- Synthesis of Novel Compounds : Research by Rudyanto et al. (2014) involved synthesizing novel compounds from eugenol, including derivatives similar to (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. These compounds were tested for biological activity using the brine shrimp lethality test, suggesting potential for further bioactivity studies (Rudyanto et al., 2014).

Chemical Synthesis and Transformations

- Furan Derivatives Synthesis : Horaguchi et al. (1976) reported on the synthesis of furan derivatives, which are structurally related to this compound. This research provides insights into the methods of synthesizing similar complex organic structures (Horaguchi, Shimizu, & Abe, 1976).

Potential Antimicrobial and Anticancer Properties

- Anticoccidial and Antimicrobial Activity : Georgiadis (1976) explored the antimicrobial activity of compounds structurally related to the furan derivatives, which could imply potential applications of this compound in antimicrobial and anticoccidial treatments (Georgiadis, 1976).

- In Vitro and In Vivo Anticancer Activity : Romagnoli et al. (2015) synthesized compounds with a benzofuran skeleton, demonstrating significant antiproliferative activity against cancer cells, and inhibition of tubulin polymerization. This suggests the potential of similar compounds, like this compound, in cancer treatment (Romagnoli et al., 2015).

Metabolic and Biological Effects

- Effect on Adipogenic Differentiation : Sung et al. (2010) studied benzo[b]furan derivatives and their effect on inhibiting adipocyte differentiation and induction of adipokines, which could be relevant for compounds like this compound in studying obesity-associated diseases (Sung et al., 2010).

Future Directions

Mechanism of Action

Target of action

Compounds similar to “(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide” have been found to inhibit Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in various physiological processes including pain sensation, mood, and memory .

Mode of action

These compounds interact with FAAH, leading to a decrease in the breakdown of endocannabinoids . This results in an increase in endocannabinoid levels, which can enhance the signaling of cannabinoid receptors .

Biochemical pathways

The endocannabinoid system, which includes FAAH, plays a crucial role in various physiological processes. By inhibiting FAAH, these compounds can affect multiple pathways downstream of the endocannabinoid system .

Pharmacokinetics

A study on a similar compound, N-3-methoxybenzyl-palmitamide, showed that it has a slow absorption and elimination rate in rats . The highest distribution after absorption was in the stomach, followed by the lung .

Result of action

The inhibition of FAAH can lead to analgesic, anti-inflammatory, and neuroprotective effects by modulating the release of neurotransmitters .

properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.BrH/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHXOIOEUMTXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC2CCCO2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

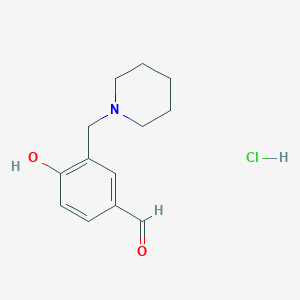

![4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate](/img/structure/B3082920.png)

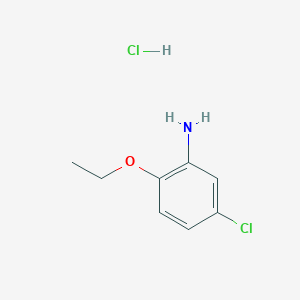

![Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide](/img/structure/B3082993.png)

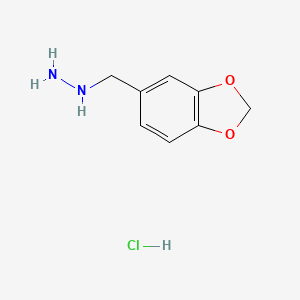

![(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate](/img/structure/B3082999.png)